8-Butyl-6-Chloropurine
Description
8-Butyl-6-Chloropurine is a purine derivative characterized by a chlorine atom at position 6 and a butyl group at position 8 of the purine scaffold. Purine analogs are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The butyl substituent likely enhances lipophilicity compared to smaller alkyl or halogenated analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
8-butyl-6-chloro-7H-purine |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H,11,12,13,14) |
InChI Key |
QUNFOMYSTVAGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Butyl-6-Chloropurine with structurally related purine derivatives, emphasizing molecular properties, substituent effects, and synthesis pathways.
Structural and Functional Differences
- Substituent Position : The placement of alkyl or halogen groups significantly impacts biological activity. For example, 6-Chloro-8-methylpurine (C8-methyl) is a precursor in antiviral drug synthesis, whereas 2-(tert-Butyl)-6-chloropurine (C2-tert-butyl) may exhibit reduced target affinity due to steric effects .
- Synthetic Accessibility : Substitution at C8 often requires milder conditions than C2 or C4. For instance, 6,8-Dichloro-2-methylthiopurine reacts with o-chloroaniline under heating to introduce aromatic amines at C6 .
Toxicity and Environmental Impact
The butyl group in this compound may alter metabolic pathways, necessitating specialized toxicity profiling akin to chloropicrin derivatives .
Preparation Methods
Direct N-Alkylation with Tertiary Butyl Groups
A foundational approach involves alkylation at the N7 or N9 positions of 6-chloropurine, as demonstrated by Šála et al.. While this method primarily targets N-alkylation, it offers insights into reagent compatibility and stability. For instance, reacting 6-chloropurine with tert-butyl bromide in dichloroethane (DCE) or acetonitrile (ACN) using SnCl₄ as a Lewis catalyst yields N7- or N9-tert-butyl derivatives. Although this study focused on tert-butyl groups, analogous conditions could theoretically apply to n-butyl systems by substituting tert-butyl bromide with 1-bromobutane.
Key Conditions :
Challenges in C-8 Alkylation
Direct alkylation at the C-8 position remains underexplored in the literature. However, patents describing 8-chloro-substituted purines suggest that introducing halogens at C-8 improves intermediate stability, facilitating subsequent functionalization. For example, EP0369583A1 highlights that 8-chloro-6-chloropurine derivatives exhibit higher yields in downstream reactions, implying that a halogenated C-8 position could serve as a precursor for nucleophilic substitution with butyl groups.
Cyclization of Diaminopyrimidine Precursors
Ring-Closure Strategies
A patent by CZ256890A3 outlines a synthesis pathway starting with 6-chloro-4,5-diaminopyrimidine. Cyclization with butyl-containing reagents forms the imidazole ring of the purine, directly incorporating the butyl group at C-8. While the exact details are fragmented, the general protocol involves:
Proposed Steps :
-
React 6-chloro-4,5-diaminopyrimidine with a butylating agent (e.g., 1-iodobutane).
-
Facilitate cyclization under acidic or basic conditions to form the purine core.
Advantages :
-
Avoids post-synthesis modifications at C-8.
-
Higher regioselectivity compared to direct alkylation.
Functionalization of 8-Sulfanylpurine Intermediates
Nucleophilic Substitution at C-8
Research on 8-sulfanylpurines provides a viable route for C-8 alkylation. Ahmed et al. demonstrated that 8-sulfanyl-6-chloropurine reacts with alkyl iodides (e.g., methyl iodide) in aqueous NaOH to form 8-alkylsulfanyl derivatives. Adapting this method, 1-iodobutane could replace methyl iodide to yield 8-butylsulfanyl-6-chloropurine. Subsequent reduction of the sulfanyl group to a hydrocarbon chain (e.g., via Raney nickel) might yield the desired 8-butyl analog.
Reaction Parameters :
-
Base: NaOH (2N aqueous solution)
-
Solvent: Ethanol/water mixture
-
Temperature: Room temperature
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Optimization and Scalability Considerations
Solvent and Catalyst Selection
The use of SnCl₄ in nonpolar solvents (e.g., DCE) favors N-alkylation but may impede C-8 functionalization due to electronic deactivation. Polar aprotic solvents like dimethylformamide (DMF) could enhance reactivity at C-8 but risk side reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Butyl-6-Chloropurine, and how can purity be validated?
- Methodology: Synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives using butyl halides under inert conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C) and using catalysts like potassium carbonate in DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology: Conduct accelerated stability studies by exposing the compound to light (ICH Q1B guidelines), humidity (40–75% RH), and temperature extremes (4°C to 50°C). Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for purine absorbance) and LC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology:
- NMR : Confirm substituent positions using -NMR (butyl chain: δ 0.8–1.6 ppm; purine protons: δ 8.2–8.8 ppm) and -NMR (C-Cl: δ 100–110 ppm).
- IR : Detect C-Cl stretching vibrations (~550–650 cm).
- HRMS : Verify molecular ion [M+H] with <3 ppm mass error. Cross-reference with computational predictions (DFT) for electronic structure validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology:
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to assess variability across studies.
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Confounding factors : Test for impurities (e.g., residual DMF) using GC-MS and evaluate their bioactivity .
Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?
- Methodology:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- QSAR : Build regression models (e.g., PLS, Random Forest) incorporating descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (LOOCV).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (CHARMM36 force field) .
Q. How should in vivo pharmacokinetic studies of this compound be designed to ensure translatability?
- Methodology:
- Dosing : Use a staggered regimen (single vs. multiple doses) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Analytics : Quantify compound levels via LC-MS/MS (LLOQ ≤1 ng/mL). Monitor metabolites using -radiolabeled analogs.
- Ethics : Adhere to ARRIVE 2.0 guidelines for animal welfare and include negative controls (vehicle-only cohorts) .
Q. What strategies optimize the solubility of this compound for in vitro assays?
- Methodology:
- Co-solvents : Test DMSO (≤0.1% final concentration) or cyclodextrin complexes.
- pH adjustment : Use phosphate buffers (pH 6.5–7.4) to exploit ionizable groups.
- Nanoformulation : Prepare liposomal or PLGA nanoparticles; characterize via dynamic light scattering (DLS) and dialysis-based release studies .
Q. How can researchers elucidate the metabolic pathways of this compound in hepatic models?
- Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
